molecular formula C18H27ClN4O6S B12832014 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride

Cat. No.: B12832014
M. Wt: 462.9 g/mol
InChI Key: PPAFWOAFTGWGCR-KMSHWZFISA-M
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Description

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydropyran moiety.

  • Step 1: Synthesis of Pyrimidine Intermediate:
    • React 2-methylpyrimidine with an appropriate aminating agent to introduce the amino group at the 4-position.
    • Reaction conditions: Elevated temperature, presence of a catalyst.
  • Step 2: Synthesis of Thiazole Intermediate:
    • React 4-methylthiazole with a suitable alkylating agent to introduce the methyl group at the 4-position.
    • Reaction conditions: Mild temperature, inert atmosphere.
  • Step 3: Coupling Reaction:
    • Couple the pyrimidine and thiazole intermediates using a cross-coupling reagent such as palladium catalyst.
    • Reaction conditions: Elevated temperature, inert atmosphere.
  • Step 4: Introduction of Tetrahydropyran Moiety:
    • React the coupled intermediate with a protected tetrahydropyran derivative, followed by deprotection to yield the final compound.
    • Reaction conditions: Mild temperature, acidic or basic conditions for deprotection.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the hydroxymethyl group of the tetrahydropyran moiety.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:
    • Reduction reactions can target the thiazolium ring, converting it to a thiazolidine derivative.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution:
    • Nucleophilic substitution reactions can occur at the amino group of the pyrimidine ring.
    • Common reagents: Alkyl halides, acyl chlorides.
Major Products:
  • Oxidation: Formation of carboxylic acid derivatives.
  • Reduction: Formation of thiazolidine derivatives.
  • Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.
Biology:
  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with nucleic acids and proteins.
Medicine:
  • Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
  • Used in drug design and development as a lead compound.
Industry:
  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazolium chloride
  • 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium chloride
Uniqueness:
  • The presence of the tetrahydropyran moiety in 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
  • The combination of pyrimidine, thiazole, and tetrahydropyran moieties in a single molecule offers a versatile platform for various scientific applications.

Properties

Molecular Formula

C18H27ClN4O6S

Molecular Weight

462.9 g/mol

IUPAC Name

(3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18?;/m1./s1

InChI Key

PPAFWOAFTGWGCR-KMSHWZFISA-M

Isomeric SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-]

Origin of Product

United States

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